N-Ethylpentylamine
Description
Contextualization within Unsymmetrical Aliphatic Amines
N-Ethylpentylamine is classified as an unsymmetrical secondary aliphatic amine. The term "unsymmetrical" refers to the presence of two different alkyl groups (in this case, ethyl and pentyl) attached to the nitrogen atom. This structural feature distinguishes it from symmetrical amines, where the alkyl groups are identical. The synthesis of unsymmetrical secondary amines is a significant area of organic chemistry, with several established methodologies.
Common synthetic routes to produce unsymmetrical amines include:
Reductive Amination of Aldehydes and Ketones: This is a widely used method for creating amines, including unsymmetrical ones. researchgate.net
Alkylation of Primary Amines: A primary amine can be reacted with an alkyl halide to introduce a second, different alkyl group.
Catalytic Hydrogenation of Nitriles: This method is considered an environmentally favorable and atom-economical route to synthesize amines. researchgate.net
Specific methods for the synthesis of this compound have been documented:
Reaction of Pentylamine with Ethyl Chloride: This process is conducted in the presence of a base.
Aminolysis of Acrylonitrile (B1666552): This reaction uses pentanol (B124592) as a raw material at elevated temperatures.
Multi-step Catalytic Process: A detailed method involves the reaction of 5-chloro-2-pentanone (B45304) with N-ethylethanolamine, followed by hydrogenation using a Raney nickel catalyst to achieve high yields of this compound.
The table below outlines some reported synthetic pathways for this compound and related unsymmetrical amines.
| Starting Materials | Reagents/Catalysts | Product | Key Findings |
| 5-chloro-2-pentanone, N-ethylethanolamine | Nickel nitrate (B79036)/MgO, Raney nickel, H₂ | This compound | A two-step process involving nucleophilic substitution followed by hydrogenation, achieving yields of 94-95%. |
| Pentanol, Acrylonitrile | High Temperature | This compound | An aminolysis reaction. |
| Pentylamine, Ethyl Chloride | Base (e.g., Sodium Hydroxide) | This compound | A direct alkylation method. |
| Various Nitriles and Amines | Bimetallic or Platinum Catalysts | Various Unsymmetrical Secondary Amines | Catalytic hydrogenation offers a selective, one-pot synthesis route with high yields. researchgate.net |
Significance in Contemporary Chemical Research
The significance of this compound in modern chemical research stems primarily from its role as a versatile intermediate and building block in organic synthesis. lookchem.com Its secondary amine structure allows it to act as a nucleophile, enabling its participation in a variety of chemical reactions to form more complex molecules. This reactivity makes it a valuable component in the production of a range of chemicals.
Key areas of research and application include:
Pharmaceutical Synthesis: this compound serves as a precursor or scaffold in the synthesis of pharmaceutical compounds. lookchem.com It has been investigated for its use in developing inhibitors for the enzyme soluble epoxide hydrolase (sEH), which is implicated in conditions like hypertension and inflammation. Derivatives of this compound have also been studied for their potential to modify the activity of enzymes in the arachidonic acid cascade, which could enhance the effectiveness of anti-inflammatory drugs.
Industrial Chemicals: The compound is utilized as an intermediate in the manufacturing of products such as pesticides and dyes.
Corrosion Inhibitors: this compound plays a role in the production of corrosion inhibitors, which are crucial for protecting metals and extending their operational lifespan. lookchem.com
Fuel Additives: It can be used as a fuel additive, where its properties may contribute to improved combustion and a reduction in emissions. lookchem.com
The chemical reactivity of this compound is central to its utility. As a secondary amine, it can undergo reactions such as oxidation to form nitroso or nitro compounds and nucleophilic substitution reactions. Analytical characterization of this compound and its reaction products is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), as indicated by available mass spectra data from resources like the NIST WebBook. nist.govnist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFPLUSMYSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338139 | |
| Record name | N-Ethylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17839-26-8 | |
| Record name | N-Ethyl-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17839-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N Ethylpentylamine
Established Synthetic Pathways
Alkylation of primary amines is a fundamental and widely used strategy for the synthesis of secondary amines like N-Ethylpentylamine. thegauntgroup.com This approach involves the reaction of a primary amine, which acts as a nucleophile, with an alkylating agent. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new C-N bond.
A conventional and direct method for the synthesis of this compound is the N-alkylation of a primary amine with an alkyl halide. thieme-connect.com This can be achieved by reacting either pentylamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) or ethylamine (B1201723) with a pentyl halide (e.g., 1-chloropentane). google.comchegg.com The reaction is a nucleophilic substitution, where the amine's lone pair of electrons attacks the electron-deficient carbon atom of the alkyl halide, displacing the halide ion. vaia.com
The process, however, is often complicated by overalkylation, where the newly formed secondary amine (this compound) reacts further with the alkyl halide to produce a tertiary amine (diethylpentylamine or ethyldipentylamine) and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org This results in a mixture of products, which can be challenging to separate and often leads to a lower yield of the desired secondary amine. thieme-connect.comgoogle.com
To mitigate overalkylation, reaction conditions can be optimized. Using a large excess of the primary amine can favor the formation of the secondary amine. chemguide.co.uk Additionally, the choice of base and solvent is crucial. Cesium-based catalysts, such as cesium hydroxide (B78521) (CsOH), in solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), have been shown to promote selective mono-N-alkylation of primary amines, yielding secondary amines in high yields with minimal formation of byproducts. google.comorganic-chemistry.org Another approach involves using mixed oxides like Al2O3–OK as a catalyst in acetonitrile (B52724) at room temperature, which has also demonstrated selective N-alkylation. researchgate.net
Table 1: Alkylation of Primary Amines with Alkyl Halides
| Primary Amine | Alkyl Halide | Product | Key Considerations |
|---|---|---|---|
| Pentylamine | Ethyl Halide | This compound | Prone to overalkylation leading to tertiary amines and quaternary salts. chemguide.co.uklibretexts.org |
Dialkyl sulfates, such as diethyl sulfate (B86663), serve as effective alkylating agents for the synthesis of secondary amines. The reaction mechanism is analogous to that of alkyl halides, where the primary amine nucleophilically attacks one of the alkyl groups of the dialkyl sulfate. For the synthesis of this compound, pentylamine would be reacted with diethyl sulfate.
This method is known for producing tetraalkylammonium alkyl sulfates when reacting with tertiary amines and can be adapted for the alkylation of primary amines. google.com While specific examples detailing the synthesis of this compound using this method are not extensively documented in the provided results, the general reactivity of dialkyl sulfates suggests it is a viable pathway. The reaction conditions, such as temperature and solvent, would need to be carefully controlled to optimize the yield of the secondary amine and minimize side reactions.
Aminolysis involves the reaction of a substance with an amine, resulting in the cleavage of a chemical bond. This strategy can be employed for the synthesis of this compound from specific precursors.
A method for preparing this compound involves an aminolysis reaction using pentanol (B124592) and acrylonitrile (B1666552) at high temperatures. This process is likely a multi-step synthesis. Acrylonitrile can undergo aza-Michael addition with amines. nih.gov It is plausible that an intermediate is formed, for instance, through the reaction of pentanol under specific conditions, which then reacts with an ethylamine source or a precursor that can be converted to an ethylamine moiety. The cyano group of acrylonitrile can be reduced to an amine. chalmers.se A possible, though complex, pathway could involve the cyanoethylation of an amine followed by reduction and further alkylation, or the conversion of pentanol to a suitable intermediate that can react with an acrylonitrile-derived species.
Catalytic amination represents a more atom-economical and environmentally friendly approach to amine synthesis. mcnallyjackson.com These methods often involve the reaction of alcohols or carbonyl compounds with amines in the presence of a catalyst.
One of the most significant catalytic methods is reductive amination. youtube.commdpi.com This process can be used to synthesize this compound by reacting pentanal with ethylamine or 2-pentanone with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the secondary amine. thieme-connect.com Common reducing agents include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). thieme-connect.comyoutube.com The use of titanium(IV) isopropoxide as a catalyst with NaBH4 has been reported to achieve highly chemoselective reductive mono-N-alkylation of primary amines. thieme-connect.com
Another catalytic approach is the direct amination of alcohols. For instance, pentanol can be reacted with ethylamine over a heterogeneous or homogeneous catalyst. researchgate.netnih.gov These reactions typically require elevated temperatures and pressures and often utilize metal-based catalysts such as those containing copper, ruthenium, or palladium. chalmers.senih.gov The process involves the in-situ dehydrogenation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Table 2: Catalytic Amination Pathways to this compound
| Carbonyl/Alcohol | Amine | Catalyst/Reducing Agent | Method |
|---|---|---|---|
| Pentanal | Ethylamine | e.g., NaBH3CN, Ti(i-PrO)4/NaBH4 | Reductive Amination thieme-connect.com |
| 2-Pentanone | Ethylamine | e.g., NaBH3CN, Ti(i-PrO)4/NaBH4 | Reductive Amination thieme-connect.com |
Condensation Reactions Involving this compound as a Precursor
Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. wikipedia.org Amines are common reactants in condensation reactions with carbonyl compounds.
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen in the ring. The established and primary method for synthesizing the oxazolidine (B1195125) ring system is through the condensation reaction of a 2-aminoalcohol with an aldehyde or a ketone. scirp.org In this reaction, the amino group and the hydroxyl group of the amino alcohol react with the carbonyl carbon, leading to cyclization and the elimination of a water molecule.
This compound is a secondary amine and does not possess the requisite hydroxyl group to act as a direct precursor for the formation of an oxazolidine ring via this common pathway. The reaction requires a molecule that contains both an amine and an alcohol functional group in a specific arrangement (typically on adjacent carbons). Therefore, there is no standard documented condensation reaction where this compound itself cyclizes with a carbonyl compound to form an oxazolidine.
Reaction Mechanisms and Pathways
Nucleophilic Reactivity of the Secondary Amine
The chemical reactivity of this compound is largely defined by the secondary amine functional group. The nitrogen atom in the amine possesses a lone pair of electrons, making it a nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond.
As a secondary amine, this compound can participate in a variety of nucleophilic reactions. These include:
Alkylation: Reacting with alkyl halides in a nucleophilic substitution reaction. The lone pair on the nitrogen attacks the partially positive carbon of the alkyl halide, displacing the halide and forming a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.
Acylation: Reacting with acid chlorides or acid anhydrides to form amides. In this reaction, the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N,N-disubstituted amide.
Reaction with Carbonyls: Reacting with aldehydes and ketones. With secondary amines, this condensation reaction typically leads to the formation of an enamine, provided there is a proton on the alpha-carbon of the carbonyl compound. nih.gov The reaction proceeds through an iminium ion intermediate. wikipedia.org
The nucleophilicity of an amine is influenced by several factors, including its basicity and steric hindrance. Generally, more basic amines are stronger nucleophiles.
| Reaction Type | Electrophile | Product Class | General Description | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | The amine's lone pair attacks the alkyl group, displacing the halide. | |
| Acylation | Acid Chloride (R'-COCl) | N,N-Disubstituted Amide | The amine attacks the electrophilic carbonyl carbon of the acid chloride. | |
| Enamine Formation | Aldehyde/Ketone | Enamine | Condensation with an enolizable aldehyde or ketone, catalyzed by acid. | nih.gov |
Participation in Nucleophilic Substitution Reactions
As a secondary amine, this compound functions as a nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This characteristic allows it to participate in nucleophilic substitution reactions, where it displaces a leaving group on another molecule.
A representative example of this reactivity is its reaction with alkyl halides, such as ethyl chloride. In this SN2 reaction, the nitrogen atom of this compound attacks the electrophilic carbon atom of ethyl chloride, displacing the chloride ion and forming a trialkylammonium salt. Subsequent deprotonation yields the corresponding tertiary amine. This type of reaction is fundamental in building more complex molecular structures from simpler amine precursors.
Formation of Hydrogen Bonds and their Influence on Reactivity and Stability
This compound can engage in hydrogen bonding, a key intermolecular force that significantly influences its physical properties and chemical reactivity. The molecule can act as both a hydrogen bond donor, via its N-H bond, and a hydrogen bond acceptor, using the lone pair of electrons on the nitrogen atom. nih.govnih.gov
The strength of these hydrogen bonds, while generally weaker than those involving oxygen (O-H···N bonds are typically stronger than N-H···O bonds), affects the compound's boiling point, solubility in polar solvents, and its interaction with other reagents. nih.govresearchgate.net In a reaction medium, the ability to form hydrogen bonds can stabilize transition states or solvate reactants, thereby influencing reaction rates and pathways. For instance, in protic solvents, the nitrogen's lone pair may be engaged in hydrogen bonding, which can modulate its nucleophilicity.
Oxidation Reactions
The nitrogen atom in this compound is susceptible to oxidation, a reaction that involves an increase in its oxidation state. This transformation can be achieved using various oxidizing agents.
Formation of Corresponding Nitroso or Nitro Compounds
The oxidation of secondary amines like this compound can lead to the formation of N-nitrosoamines (also known as nitrosamines). sci-hub.se This transformation is a common reaction for secondary amines upon treatment with nitrosating agents, which can be formed from sources like nitrous acid under acidic conditions. sci-hub.se The reaction involves the N-nitrosation of the secondary amine. sci-hub.se
Further oxidation under stronger conditions can convert the nitroso group into a nitro group, yielding N-ethyl-N-pentylnitramine. The oxidation of nitroso compounds to their corresponding nitro derivatives can be accomplished using oxidizing agents such as ozone. google.com
Reduction Reactions
The reduction of this compound involves decreasing the oxidation state of the atoms within the molecule.
Formation of Primary Amines
The reduction of a secondary amine such as this compound to a primary amine is not a standard or synthetically viable transformation. The carbon-nitrogen single bonds in aliphatic amines are generally stable and resistant to cleavage by common reducing agents like lithium aluminum hydride or sodium borohydride. While primary amines are frequently synthesized via the reduction of functional groups like nitriles, amides, or nitro compounds, a secondary amine is not a typical precursor for this conversion. nih.gov
Amide Formation via Reaction with Anhydrides
This compound readily reacts with acid anhydrides to form N,N-disubstituted amides. libretexts.org This reaction is a type of nucleophilic acyl substitution.
The mechanism involves the nucleophilic nitrogen of this compound attacking one of the electrophilic carbonyl carbons of the acid anhydride (B1165640). libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and a carboxylate ion is eliminated as a leaving group. The protonated amide product then loses a proton to a base (such as another molecule of the amine) to yield the final, neutral N,N-disubstituted amide. chemguide.co.uklibretexts.org For example, the reaction of this compound with acetic anhydride produces N-ethyl-N-pentylacetamide and acetic acid. chemguide.co.uk The acetic acid produced will then react with another molecule of the amine to form an ammonium carboxylate salt. chemguide.co.uk
Reaction Data
Below is a summary of the reactions discussed for this compound.
| Reaction Type | Reactant(s) | Product(s) |
| Nucleophilic Substitution | This compound, Ethyl Chloride | Triethylpentylammonium chloride |
| Oxidation | This compound, Nitrosating Agent | N-Nitroso-N-ethylpentylamine |
| Amide Formation | This compound, Acetic Anhydride | N-Ethyl-N-pentylacetamide, Ethylpentylammonium acetate |
N-Alkylation Mechanisms in Amine Synthesis
The synthesis of this compound, a secondary amine, is fundamentally centered on the formation of a new carbon-nitrogen bond. N-alkylation, the process of adding an alkyl group to a nitrogen atom, is a pivotal transformation in organic chemistry. nih.gov Several mechanistic pathways are employed to achieve this, each with distinct advantages and substrates. The primary methods applicable to the synthesis of this compound include direct alkylation with alkyl halides, reductive amination of carbonyl compounds, and catalytic alkylation using alcohols.
A common and historical method for amine synthesis is the direct N-alkylation of a primary amine with an alkyl halide . wikipedia.org In the context of this compound, this would involve reacting pentylamine with an ethyl halide (like ethyl bromide) or ethylamine with a pentyl halide. The mechanism is a nucleophilic aliphatic substitution (SN2), where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com
However, this direct approach is often hampered by a lack of selectivity. wikipedia.org The product, this compound, is itself a nucleophile and can compete with the starting primary amine to react with the alkyl halide. This leads to over-alkylation, producing the tertiary amine (N,N-diethylpentylamine or N-ethyl-N,N-dipentylamine) and subsequently a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org The increased nucleophilicity of the secondary amine product compared to the primary amine reactant makes controlling the reaction to stop at the secondary amine stage challenging. masterorganicchemistry.com
To circumvent the issue of over-alkylation, reductive amination stands out as a highly effective and widely used strategy for the controlled synthesis of secondary amines. masterorganicchemistry.comlibretexts.org This two-part process involves:
The reaction of a primary amine with an aldehyde or ketone to form an imine intermediate. For this compound, this would be the reaction of pentanal with ethylamine, which, under mild acid catalysis, forms N-pentylideneethanamine. chegg.com
The subsequent reduction of the C=N double bond of the imine to a C-N single bond. masterorganicchemistry.com
The key to this method's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are capable of selectively reducing the imine intermediate as it forms in situ. masterorganicchemistry.com This one-pot procedure is extremely versatile for creating a wide variety of secondary and tertiary amines. masterorganicchemistry.comyoutube.com
A greener and industrially significant alternative involves the N-alkylation of amines with alcohols . wikipedia.org This method avoids the production of salt by-products. These reactions are typically catalyzed by transition metal complexes (e.g., based on Palladium, Ruthenium, or Iridium) and proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netorganic-chemistry.orgrsc.org The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde (pentanal from pentanol). This aldehyde then reacts with the amine (ethylamine) to form an imine, as in reductive amination. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product (this compound) and regenerating the catalyst. researchgate.netrsc.org
More recent strategies aim to achieve self-limiting alkylation. One novel approach uses N-aminopyridinium salts as ammonia (B1221849) or primary amine surrogates. These salts are deprotonated to form highly nucleophilic pyridinium (B92312) ylide intermediates that readily undergo alkylation. Crucially, after alkylation and subsequent cleavage of the N-N bond, the resulting secondary amine product is significantly less nucleophilic than the ylide precursor, which effectively prevents over-alkylation. acs.orgnih.gov
A specific patented industrial synthesis of this compound highlights a multi-step pathway involving nucleophilic substitution and hydrogenation. This method starts with 5-chloro-2-pentanone (B45304) and N-ethylethanolamine, which react via nucleophilic substitution to form a ketone intermediate. This intermediate is then hydrogenated using a Raney nickel catalyst to yield this compound.
Table 1: Research Findings on this compound Synthesis via Hydrogenation
| Parameter | Condition/Value | Significance | Source |
|---|---|---|---|
| Catalyst | Raney nickel | Standard catalyst for hydrogenation of the ketone intermediate. | |
| Catalyst Loading | 15–25 g | Concentrations below 15 g increase reaction time, while amounts above 25 g risk forming colloidal suspensions. | |
| Hydrogen Pressure | 10–20 kg/cm² | Sufficient pressure to drive the hydrogenation reaction efficiently. | |
| Temperature | 40–60°C | Temperatures above 60°C can promote dehydrogenation, which reduces the overall yield. | |
| Reaction Time | 10–14 hours | Time required for the completion of the hydrogenation step under the specified conditions. | |
| Yield | 94–95% | High yield indicates an efficient conversion of the intermediate to the final product. |
Role in Cascade Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur in a single pot without isolating intermediates. ionike.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov this compound can be both a product of and a key intermediate in such sequences.
The synthesis of this compound via reductive amination can be considered a one-pot cascade process. The initial formation of the imine from pentanal and ethylamine is immediately followed by its reduction, all within the same reaction vessel. nih.govyoutube.com Expanding on this, more complex cascades can be designed. For instance, a one-pot synthesis of secondary amines has been developed starting from nitro compounds and alcohols. ionike.com In a hypothetical synthesis of this compound using this method, a nitroalkane would first be reduced to pentylamine, which would then react with an alcohol (ethanol) via a borrowing hydrogen mechanism to yield the final product, all orchestrated by a single catalyst system in one pot.
Beyond being a final product, this compound can serve as a crucial nucleophilic building block in multicomponent cascade reactions. nih.gov In these reactions, three or more starting materials react to form a complex product in a single operation. A common cascade sequence involves the reaction of a ketone, an amine, and a third reactive species. nih.gov
For example, a three-component reaction could be initiated by the formation of an enamine intermediate from a ketone and a secondary amine like this compound. This in situ generated enamine is a potent nucleophile that can then react with a suitable electrophile (a Michael acceptor, for instance) in the reaction mixture. This step is often followed by an intramolecular cyclization and dehydration, leading to the rapid assembly of complex heterocyclic structures. nih.gov While the amine itself is incorporated into the final structure, its initial role is to act as a catalyst or a reactive intermediate that triggers the cascade.
The versatility of this compound as a secondary amine allows it to participate in various cascade pathways, such as the Kabachnik–Fields (phospha-Mannich) reaction for synthesizing α-aminophosphonates or A³ coupling reactions (aldehyde-alkyne-amine). nih.gov In these sequences, this compound would react with an aldehyde and a third component (a phosphite (B83602) or a terminal alkyne, respectively) to generate functionally diverse molecules in a highly convergent and efficient manner. The ability to form iminium ions from the reaction with aldehydes is central to its reactivity in these transformative cascade processes.
Advanced Analytical and Spectroscopic Characterization in N Ethylpentylamine Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of N-Ethylpentylamine, allowing for its separation from complex mixtures prior to detection and quantification. The choice between liquid and gas chromatography depends on the sample matrix, the volatility of the analytes, and the specific research question.
High Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of aliphatic amines like this compound. A primary challenge in the HPLC analysis of simple amines is their lack of a strong ultraviolet (UV) chromophore or native fluorescence, which complicates detection. sigmaaldrich.com To overcome this, pre-column derivatization is a common strategy, converting the amine into a derivative with excellent detection properties. sigmaaldrich.comthermofisher.com
Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com For instance, a method involving derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been shown to be effective for various aliphatic amines. sigmaaldrich.com The reaction is typically performed by mixing the amine sample with the derivatizing agent in a buffered solution (e.g., boric acid buffer at pH 7.5) and heating to ensure complete reaction before injection into the HPLC system. sigmaaldrich.com
The separation is commonly achieved using reversed-phase columns, such as a C18 column. sigmaaldrich.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.gov The use of a basic buffer in the mobile phase can enhance resolution and lower detection limits. thermofisher.com A specialized approach known as Bridge Ion Separation Technology (BIST) has also been developed, which uses a positively-charged anion-exchange column and a non-aqueous mobile phase (e.g., a gradient of methanol and isopropanol (B130326) with a multi-charged negative buffer like sulfuric acid) to achieve retention and separation. sielc.com
Table 1: Example HPLC Derivatization and Separation Parameters for Aliphatic Amines
| Parameter | Condition | Reference |
| Derivatization Agent | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid | nih.gov |
| Reaction Conditions | Online auto-mixing in HPLC sampler with borate (B1201080) buffer (pH 10.2) | nih.gov |
| Column | Reversed-phase C18 | sigmaaldrich.comnih.gov |
| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol | thermofisher.comnih.gov |
| Detection | Fluorescence (FLD) or UV-Vis | thermofisher.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Products and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound, its reaction products, and metabolites. The NIST Chemistry WebBook confirms the availability of gas chromatography data for this compound. nist.gov The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In GC-MS analysis of amines, the fragmentation pattern produced by electron ionization (EI) is highly characteristic. libretexts.org For secondary amines like this compound, the most significant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing immonium ion. For this compound, α-cleavage can occur on either side of the nitrogen. Loss of a butyl radical (C4H9•) from the pentyl chain would result in a prominent fragment ion at a mass-to-charge ratio (m/z) of 72. Alternatively, loss of a methyl radical (CH3•) from the ethyl group would yield a fragment ion at m/z 100. The most abundant fragment, known as the base peak, is typically the most stable immonium ion formed. docbrown.info Analysis of these characteristic fragments allows for the unambiguous identification of the parent molecule and its structural isomers. libretexts.org
Derivatization can also be employed in GC-MS to improve chromatographic peak shape and thermal stability, for example, by reacting the amine with ethyl chloroformate. nih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in this compound research, providing detailed information on molecular weight and structure. When coupled with chromatographic separation, it allows for both qualitative identification and quantitative measurement.
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for metabolite profiling. This technique allows for the sensitive and selective detection of metabolites in complex biological matrices like plasma or urine. In a typical LC-MS/MS experiment, the parent drug (e.g., this compound) is separated from its metabolites by HPLC. The eluent is then introduced into the mass spectrometer, where the parent molecule is selected in the first mass analyzer (MS1), fragmented, and the resulting product ions are analyzed in the second mass analyzer (MS2).
Studies on structurally related tryptamines, such as N-ethyl-N-propyltryptamine, have demonstrated that common metabolic pathways for secondary amines include hydroxylation (addition of an -OH group), N-dealkylation (removal of the ethyl or pentyl group), and carbonylation. nih.gov For this compound, N-de-ethylation would produce pentylamine, while N-de-pentylation would yield ethylamine (B1201723). Hydroxylation could occur on either the ethyl or the pentyl chain. Each of these metabolites would produce a unique parent ion and a characteristic set of fragment ions in the MS/MS spectrum, allowing for their confident identification and quantification. nih.gov The development of such methods includes validation steps to determine the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net
Table 2: Potential Metabolic Pathways for this compound Detectable by MS/MS
| Metabolic Reaction | Potential Metabolite | Expected Change in Mass | Reference |
| N-De-ethylation | Pentylamine | -28 Da | nih.gov |
| N-De-pentylation | Ethylamine | -70 Da | nih.gov |
| Hydroxylation | Hydroxy-N-ethylpentylamine | +16 Da | nih.gov |
| Carbonylation | Carbonyl-N-ethylpentylamine | +14 Da | nih.gov |
Application in Combinatorial Library Screening (e.g., using deuterated analogs as identifier tags)
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. youtube.com This approach is highly valuable in drug discovery and materials science. Mass spectrometry is a key analytical tool for screening these libraries to identify compounds with desired properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. acs.org It is particularly useful for elucidating reaction mechanisms by identifying transient intermediates and final products. Both ¹H NMR and ¹³C NMR are employed in the study of reactions involving this compound.
In the ¹H NMR spectrum of an aliphatic secondary amine, protons on the carbons directly attached to the nitrogen (α-protons) are deshielded and typically appear in the range of δ 2.2–2.9 ppm. ntu.edu.sg Protons on the next carbon (β-protons) are less deshielded and resonate further upfield. ntu.edu.sg The N-H proton itself usually appears as a broad signal that can vary in position and can be identified by its disappearance upon adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample. ntu.edu.sglibretexts.org
In mechanistic studies, NMR can be used to monitor a reaction in real-time. For example, by acquiring NMR spectra at various time points during a reaction involving this compound, researchers can observe the disappearance of reactant signals and the appearance of product signals. acs.org This allows for the identification of intermediates, which may be short-lived, and provides insight into the reaction pathway and kinetics. acs.orgntnu.no For instance, ¹³C NMR has been used to study the reaction mechanisms of amines with CO₂, identifying and quantifying the various carbamate (B1207046) and bicarbonate species formed at equilibrium. ntnu.no
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aliphatic Amines
| Nucleus | Position Relative to Nitrogen | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | N-H | 0.5 - 5.0 (broad) | ntu.edu.sglibretexts.org |
| ¹H | α-Proton (-CH ₂-N) | 2.2 - 2.9 | ntu.edu.sg |
| ¹H | β-Proton (-CH ₂-CH₂-N) | 1.0 - 1.7 | ntu.edu.sg |
| ¹³C | α-Carbon (-C H₂-N) | 30 - 60 | ntu.edu.sg |
Derivatization Strategies for Enhanced Analytical Performance
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. researchgate.netresearchgate.net Since this compound contains a reactive N-H bond, common derivatization methods include acylation and silylation. researchgate.netnih.gov Acylation involves the introduction of an acyl group (R-C=O), which reduces the polarity of the amine. researchgate.net Silylation replaces the active hydrogen with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), which also increases volatility and thermal stability. nih.gov
For HPLC analysis, derivatization aims to attach a chromophoric or fluorophoric tag to the this compound molecule. This is essential for sensitive detection using UV-Visible or fluorescence detectors. nih.gov A notable and specific application involves the derivatization of a deuterated form of this compound (D3-N-Ethylpentylamine) with dansyl chloride. This strategy was employed in encoded combinatorial synthesis, where a set of secondary amine tags, including D3-N-Ethylpentylamine, were released from synthesis supports, derivatized, and subsequently identified by Liquid Chromatography-Mass Spectrometry (LC-MS). vdoc.pubepdf.pub The dansyl group provides strong fluorescence, enabling highly sensitive detection. nih.gov
Other reagents commonly used for derivatizing secondary amines for HPLC analysis include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), both of which yield highly fluorescent derivatives. researchgate.netnih.gov
The following tables summarize common derivatization strategies applicable to a secondary amine like this compound.
Interactive Data Table: GC Derivatization Reagents for Secondary Amines
| Reagent Class | Reagent Example | Target Functional Group | Purpose |
| Acylation | Pentafluorobenzoyl chloride | Primary & Secondary Amines | Increases volatility, enhances electron capture detection (ECD) researchgate.net |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Primary & Secondary Amines, Hydroxyls | Forms stable, volatile trifluoroacetyl derivatives gcms.cz | |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | Forms volatile Trimethylsilyl (TMS) derivatives nih.gov |
Interactive Data Table: HPLC Derivatization Reagents for Secondary Amines
| Reagent | Abbreviation | Detection Method | Research Finding |
| Dansyl chloride | Dns-Cl | Fluorescence, MS | Used to derivatize D3-N-Ethylpentylamine for LC-MS analysis in encoded combinatorial synthesis studies. vdoc.pubepdf.pub |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | A common reagent for derivatizing primary and secondary amines to form stable, highly fluorescent products. researchgate.netnih.gov |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | Reacts with secondary amines under mild conditions to form fluorescent derivatives, suitable for sensitive detection. |
| Phenyl isothiocyanate | PITC | UV | Reacts with primary and secondary amines to form derivatives detectable by UV absorption. researchgate.net |
In the context of chiral analysis, derivatization can also be employed to separate enantiomers. This involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral chromatographic column. nih.govmdpi.com This indirect method is a powerful tool for determining the enantiomeric purity of chiral compounds. mdpi.com
Biological Interactions and Metabolic Fates of N Ethylpentylamine
In Vitro and In Vivo Metabolic Stability Studies
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. For secondary amines like N-Ethylpentylamine, this is typically evaluated using in vitro models such as liver microsomes from various species, which contain the primary enzymes responsible for drug metabolism.
Studies on structurally similar compounds, such as N-ethyl pentedrone (B609907) (NEP), provide insight into the likely species-specific metabolic rates for this compound. Research using rat, mouse, and human liver microsomes has shown significant differences in metabolic rates across species. nih.govmdpi.comresearchgate.net
For instance, in studies with NEP, rat liver microsomes demonstrated the most rapid metabolism, indicated by a short half-life (t½) and high intrinsic clearance (Clint). nih.govresearchgate.net In contrast, human liver microsomes metabolized the compound much more slowly, suggesting greater stability in humans compared to rodents. nih.govmdpi.comresearchgate.net This pattern is common for many xenobiotics, where rodent models exhibit faster metabolic turnover. The metabolic stability of NEP in different liver microsome models is detailed in the table below.
Table 1: Comparative Metabolic Stability of N-Ethyl Pentedrone (NEP) in Liver Microsomes Data provides an illustrative model for the expected metabolism of a related secondary amine.
Source: Data extrapolated from studies on N-ethyl pentedrone. nih.govmdpi.comresearchgate.net
The metabolism of secondary amines like this compound predominantly involves Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov
Phase I Metabolism: This phase is primarily mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govnih.govmdpi.com For secondary amines, the main Phase I pathways are N-dealkylation and hydroxylation. nih.govuomustansiriyah.edu.iq Studies on related compounds like N-ethyl-N-propyltryptamine (EPT) and N, N-dimethylaniline-heliamine (DH) confirm that N-dealkylation, along with alkyl and aryl hydroxylation, are key metabolic transformations. nih.govmdpi.com
Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation. Common pathways include glucuronidation and sulfation, where enzymes conjugate the metabolite with glucuronic acid or a sulfate (B86663) group. mdpi.com For example, in vivo studies of EPT identified a glucuronic acid conjugate after hydroxylation, highlighting a key excretion pathway. nih.gov
N-dealkylation is a crucial metabolic pathway for secondary and tertiary amines. nih.govresearchgate.net The process is catalyzed by CYP450 enzymes and involves the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen. nih.govsemanticscholar.org This creates an unstable carbinolamine intermediate that spontaneously cleaves, resulting in a primary amine and an aldehyde. nih.govmdpi.comsemanticscholar.org For this compound, N-de-ethylation would yield pentylamine and acetaldehyde (B116499), while N-de-pentylation would produce ethylamine (B1201723) and pentanal.
Hydroxylation can also occur at various positions on the alkyl chains, creating hydroxylated metabolites. uomustansiriyah.edu.iq The specific metabolites formed can vary between species. For example, in vitro studies of N-ethyl pentedrone showed that N-dealkylation and aromatic hydroxylation were extensive in rat liver microsomes but occurred at a much lower rate in human liver microsomes. mdpi.com
Enzyme Interaction Research
The structural motif of this compound, a secondary amine with alkyl chains, makes it relevant as a scaffold in the design of enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH).
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing pain and inflammation. biorxiv.orgnih.gov Many potent sEH inhibitors are based on a urea (B33335) or amide pharmacophore flanked by hydrophobic groups. biorxiv.orgresearchgate.net Secondary amines are integral components of these scaffolds, often forming part of the linkers or side chains that interact with the enzyme's active site. nih.govacs.orgresearchgate.net
The therapeutic effects of sEH inhibitors are directly linked to their modulation of the arachidonic acid cascade. nih.gov Arachidonic acid is metabolized by cytochrome P450 enzymes to form bioactive lipid mediators called epoxyeicosatrienoic acids (EETs). researchgate.net EETs have various beneficial effects, including anti-inflammatory properties. nih.gov
The enzyme sEH degrades these beneficial EETs into less active dihydroxy-eicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, compounds built on scaffolds potentially related to this compound can prevent the degradation of EETs, thereby increasing their levels and enhancing their therapeutic actions. nih.govnih.gov This mechanism of action demonstrates how targeting sEH can modulate the broader arachidonic acid signaling pathway. Furthermore, research has shown that arachidonic acid itself can activate other enzyme systems, such as c-jun N-terminal kinase (JNK), through pathways involving NADPH oxidase, indicating the complexity of its signaling roles. nih.gov
Applications in Amine Metabolism Research
This compound's simple N-ethyl and pentyl substitutions on an amine core make it a candidate for probing the active sites of enzymes involved in amine metabolism. Research in this area often utilizes structurally simple amines to elucidate fundamental enzymatic mechanisms, substrate specificities, and inhibitor interactions.
Probing Monoamine Oxidase (MAO) Activity:
Monoamine oxidases are a family of enzymes crucial for the degradation of monoamine neurotransmitters and dietary amines. They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate and inhibitor specificities. Structurally related phenethylamines have been shown to interact with MAO as substrates and inhibitors. For instance, studies on compounds like α-ethylphenethylamine (AEPEA) and N,α-diethylphenethylamine (N,α-DEPEA) have demonstrated competitive inhibition of MAO-A and MAO-B. AEPEA, a metabolite of N,α-DEPEA, was found to be a more potent inhibitor of MAO-A than MAO-B. nih.govresearchgate.net
Given these findings with structurally analogous compounds, this compound could be employed in research to:
Characterize Substrate Specificity: By comparing its rate of deamination by MAO-A and MAO-B, researchers could gain insights into the steric and electronic requirements of the active sites of these enzymes.
Investigate Competitive Inhibition: this compound could be used as a potential competitive inhibitor to study the binding of other substrates and inhibitors to MAO isoforms.
Investigating Cytochrome P450 (CYP) Metabolism:
The cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a wide array of xenobiotics, including many drugs. N-dealkylation is a common metabolic pathway for secondary and tertiary amines, catalyzed by various CYP isoforms. nih.govresearchgate.net The susceptibility of a compound to N-dealkylation by a specific CYP enzyme is influenced by the features of the enzyme's active site. nih.gov
In the context of CYP metabolism research, this compound could serve as a model substrate to:
Identify Responsible CYP Isoforms: Incubation of this compound with a panel of recombinant human CYP enzymes would allow for the identification of the specific isoforms responsible for its metabolism.
Study N-Dealkylation Mechanisms: Detailed kinetic studies of its N-dealkylation to form pentylamine and acetaldehyde could provide valuable information about the catalytic mechanism of the involved CYP enzymes.
Data from Related Amine Metabolism Studies:
While direct data for this compound is not available, the following table presents findings from studies on related amines, illustrating the type of data that could be generated and its utility in amine metabolism research.
| Compound | Enzyme | Parameter | Value | Reference |
| α-Ethylphenethylamine (AEPEA) | MAO-A | Ki | 14.0 µM | nih.govresearchgate.net |
| α-Ethylphenethylamine (AEPEA) | MAO-B | Ki | 234 µM | nih.govresearchgate.net |
| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-A | Ki | 251 µM | nih.govresearchgate.net |
| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-B | Ki | 159 µM | nih.govresearchgate.net |
| Amphetamine | MAO-A | Ki | 5.3 µM | nih.gov |
| Methamphetamine | MAO-A | Ki | 17.2 µM | nih.gov |
| Phentermine | MAO-A | Ki | 196 µM | nih.gov |
Table 1: Inhibitory Constants (Ki) of Various Phenethylamine Analogs on Monoamine Oxidase (MAO) Isoforms. This table showcases how inhibitory constants are used to quantify the potency of different compounds in inhibiting enzyme activity, providing insights into structure-activity relationships.
The use of this compound in such research would contribute to a broader understanding of the structural determinants of amine metabolism, aiding in the design of new drugs with optimized metabolic profiles and in the assessment of the metabolic fate of environmental and industrial amines.
Industrial and Applied Chemical Research of N Ethylpentylamine
Role as a Chemical Intermediate in Organic Synthesis
N-Ethylpentylamine serves as a crucial chemical intermediate, acting as a foundational building block for the creation of more complex molecules. Its structure, featuring a reactive N-H bond and two alkyl groups, allows it to participate in a variety of organic reactions. As a secondary amine, it readily undergoes nucleophilic substitution reactions, where the hydrogen on the nitrogen atom is replaced by other functional groups. This reactivity makes it an effective reagent in synthetic pathways designed to introduce an ethyl-pentylamino moiety into a target molecule.
The compound can be used to prepare other chemicals, such as amides, through reactions with acid anhydrides. Its utility as an intermediate is foundational to its role in producing a range of specialized chemicals for various industries. lookchem.com
Precursor in the Production of Specialized Chemicals
Building on its role as a versatile intermediate, this compound is a direct precursor in the manufacturing of several classes of specialized chemicals. Its incorporation into larger molecular structures is key to developing products for specific, high-value applications.
Pesticides Development
In the agrochemical sector, this compound is used as an intermediate in the synthesis of certain pesticides. The development of modern pesticides often involves creating complex organic molecules with specific biological activities. nih.govepa.gov The synthesis of these compounds is a multi-step process that relies on the availability of versatile chemical building blocks. This compound can serve as one of these foundational components, with its structure being elaborated upon to produce the final active ingredient.
Dyes Synthesis
The synthesis of industrial dyes is another area where this compound finds application as an intermediate. The production of many dyes involves complex, multi-stage chemical processes, such as diazotization, coupling, and condensation reactions, to build the final chromophoric (color-bearing) structure. google.com Amines are fundamental to many of these pathways, and this compound can be used to introduce specific alkyl groups that may modify the dye's color, solubility, or affinity for a particular substrate.
Catalytic and Material Science Applications
Beyond its role in traditional chemical synthesis, this compound is utilized in the fields of catalysis and material science, where its chemical properties are leveraged for advanced applications.
Stabilization of Nanoparticles (e.g., Palladium Nanoparticle Ink Formulations)
In the field of printed electronics, organic amines are essential for formulating stable nanoparticle inks. google.com Specifically, in the creation of palladium nanoparticle inks, amines act as stabilizing and complexing agents for palladium salts like palladium acetate. google.com While patents may specify other amines like n-octylamine, this compound belongs to the same functional class of alkylamines that can fulfill this role. google.com The amine forms a complex with the palladium salt, which prevents premature agglomeration and precipitation, ensuring the ink remains stable and suitable for printing technologies like inkjet printing. google.com The decomposition of this palladium-amine complex at a specific temperature is a critical step in forming conductive palladium traces on a substrate. google.com
| Component | Function in Palladium Ink | Reference |
| Palladium Salt (e.g., Palladium Acetate) | Source of palladium metal | google.com |
| Organic Amine (e.g., this compound class) | Forms a stable complex with the palladium salt | google.com |
| Solvent (e.g., Hydrocarbon) | Dissolves components and controls viscosity | google.com |
Precursor for Components in Coatings and Sealants
This compound also serves as a precursor for materials used in protective coatings and sealants. It is a component in the production of various polymers and plastics. lookchem.com These polymers can form the basis of coating formulations. Furthermore, its chemical properties make it suitable for creating corrosion inhibitors, which are critical additives in protective coatings for metals. lookchem.com In this context, this compound is used to synthesize specific monomers or additives that, when incorporated into a coating or sealant formulation, enhance properties such as durability, adhesion, or corrosion resistance.
Industrial Scale Production Considerations and Optimization
The choice of solvent in the industrial production of this compound is a critical factor that influences reaction rates, selectivity, and downstream processing costs. designer-drug.com Historically, chlorinated solvents were common in reductive amination reactions; however, due to environmental and health concerns, there is a strong industrial push towards more sustainable alternatives. ubc.carsc.org The cost-effectiveness of a solvent is not determined solely by its purchase price but is a function of its recovery and reusability, as well as the costs associated with waste disposal. maratek.com
Detailed Research Findings:
Solvent recovery is a cornerstone of cost-effective and sustainable chemical manufacturing. imarcgroup.com Technologies such as distillation are widely employed to recover and purify solvents for reuse. introspectivemarketresearch.com The efficiency of these recovery processes is paramount; even small losses per cycle can accumulate to significant costs at an industrial scale. For many common organic solvents, well-optimized distillation systems can achieve high recovery rates, often exceeding 95%. However, the formation of azeotropes or the presence of impurities can complicate recovery and may require more advanced separation techniques. researchgate.net
The financial implications of solvent management are substantial. Costs associated with solvent use include initial purchase, energy for recovery (e.g., heating for distillation), and disposal of unrecoverable waste streams. epa.gov Disposal, in particular, can be a significant operational expense, with costs often calculated per volume of waste and compounded by regulatory compliance and hazardous material handling fees. maratek.com Therefore, implementing a closed-loop recycling system to minimize both new solvent purchases and waste generation is a key strategy for optimizing production costs. maratek.com
Interactive Data Table: Illustrative Solvent Cost-Effectiveness Analysis for Secondary Amine Synthesis
This table presents a hypothetical comparison based on general data for solvents used in similar industrial amination processes, as specific data for this compound is not publicly available.
| Solvent | Relative Purchase Cost (per L) | Typical Recovery Rate (%) | Estimated Recovery Cost (per L recycled) | Estimated Disposal Cost (per L waste) | Overall Cost-Effectiveness Rating |
| Dichloromethane (DCM) | Low | 90-95 | Moderate | High | Poor |
| Xylene | Moderate | >90 | Moderate | Moderate | Fair |
| Ethyl Acetate (EtOAc) | Moderate | 95-98 | Low-Moderate | Low | Good |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | 95-99 | Moderate | Low | Very Good |
Catalysts are fundamental to the efficient synthesis of this compound, typically via reductive amination, as they lower the activation energy and improve reaction selectivity, often under milder conditions. nih.gov Heterogeneous catalysts, particularly those based on non-precious metals like nickel and copper, are frequently favored for industrial applications due to their cost-effectiveness and ease of separation from the reaction mixture. rsc.orgresearchgate.netrsc.org
Detailed Research Findings:
The longevity of a catalyst is a critical parameter in its industrial application, as it directly impacts process uptime and replacement costs. Catalyst deactivation, a process where the catalyst loses its activity and/or selectivity over time, is a major concern. nih.govucla.edu Common mechanisms of deactivation for metal catalysts used in amination include:
Sintering: The thermal agglomeration of metal nanoparticles, leading to a loss of active surface area.
Poisoning: The strong chemisorption of impurities from the feedstock or reaction byproducts onto active sites.
Fouling/Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. rsc.org
Research has focused on developing robust catalysts with extended operational lifetimes. For instance, nickel-based catalysts are widely studied for amination reactions. nih.gov Studies on similar reactions have shown that nickel ferrite (B1171679) nanoparticles can be reused for up to nine times without significant loss of activity, and certain nickel-alumina mixed oxide catalysts (Ni6AlOx) have demonstrated good reusability for at least four consecutive runs. rsc.orgacs.org The stability of these catalysts is often dependent on the support material and the reaction conditions. For example, a stable support can help prevent the sintering of nickel particles. nih.gov
The ability to recycle and regenerate spent catalysts is crucial for both economic and environmental reasons. researchgate.net The industrial catalyst recycling sector offers specialized services for recovering valuable metals from spent catalysts. chemrxiv.org These processes typically involve separating the catalyst from the final product mixture (often via simple filtration for heterogeneous catalysts), followed by treatments to either regenerate its activity or reclaim the constituent metals. organic-chemistry.org Regeneration might involve processes like controlled oxidation to burn off coke deposits, while reclamation involves metallurgical processes to extract and purify the metals for the manufacture of new catalysts. chemrxiv.org
The economic viability of a catalyst is determined by a techno-economic analysis that weighs its initial cost against its performance, lifespan, and the cost of recycling or disposal. researchgate.netchemrxiv.org Even for relatively inexpensive metals like nickel, the costs associated with catalyst replacement and process downtime make longevity and recyclability key performance indicators for industrial-scale operations. researchgate.net
Interactive Data Table: Illustrative Comparison of Heterogeneous Catalysts for Amination
| Catalyst Type | Typical Active Metal | Support Material | Estimated Longevity (Cycles) | Common Deactivation Mechanism | Recyclability |
| Raney Nickel | Nickel | Aluminum (leached) | 5-15 | Sintering, Poisoning | Moderate |
| Supported Nickel | Nickel | Alumina, Silica, Carbon | 10-50+ | Coking, Sintering | High |
| Supported Copper | Copper | Alumina, Zinc Oxide | 10-30 | Sintering, Leaching | High |
| Supported Palladium | Palladium | Carbon, Alumina | 50-100+ | Poisoning, Leaching | Very High (High Value) |
Computational and Theoretical Studies on N Ethylpentylamine and Its Derivatives
Molecular Modeling of Biological Interactions
Molecular modeling has become an indispensable tool in drug discovery and toxicology, providing a virtual laboratory to explore the interactions between small molecules like N-Ethylpentylamine and biological macromolecules. These computational techniques allow for the prediction of binding affinities and the elucidation of structure-activity relationships, which are crucial for the design of new therapeutic agents or for assessing the toxic potential of chemical compounds.
Molecular Docking for Ligand-Protein Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. arkat-usa.org This technique is widely used to predict the interaction between a ligand, such as an this compound derivative, and a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding energy.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology is broadly applied to aliphatic amines to understand their interactions with various biological targets. For instance, the general principles of molecular docking can be applied to study how this compound might interact with enzymes involved in its metabolism or with receptors it might incidentally bind to. The binding affinity is influenced by factors such as the shape of the ligand, its charge distribution, and the presence of hydrogen bond donors and acceptors. As a secondary amine, this compound can act as a hydrogen bond donor and acceptor, a key feature in its potential interactions with protein active sites. benchchem.com
A hypothetical docking study of this compound would involve the following steps:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the receptor's binding site and calculate the binding scores.
Analysis of Results: Visualizing the predicted binding poses and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.
Such studies are crucial for predicting whether this compound or its derivatives could have off-target effects or for designing derivatives with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors of a series of compounds and their experimentally determined activity. neovarsity.org
For aliphatic amines, including this compound, QSAR studies have been conducted to predict their toxicity to various organisms. d-nb.infonih.gov A common finding in these studies is that the toxicity of aliphatic amines is often correlated with their hydrophobicity, which is typically quantified by the logarithm of the 1-octanol/water partition coefficient (log K_ow). nih.govtandfonline.com More hydrophobic amines tend to be more toxic as they can more easily partition into biological membranes.
A general QSAR model for the toxicity of aliphatic amines can be represented by the following equation:
log(1/C) = a * log(K_ow) + b
Where:
C is the concentration of the compound that causes a specific toxic effect (e.g., LC50).
log(K_ow) is a measure of the compound's hydrophobicity.
a and b are constants determined by regression analysis.
The following table summarizes the general findings from QSAR studies on the toxicity of aliphatic amines.
| Compound Class | Organism | Toxic Endpoint | Key Descriptor | General Trend |
| Aliphatic Amines | Tetrahymena pyriformis | Population Growth Impairment (IGC50) | log K_ow | Increased hydrophobicity leads to increased toxicity. nih.gov |
| Aliphatic Amines | Pimephales promelas (fathead minnow) | Mortality (LC50) | log K_ow | Increased hydrophobicity leads to increased toxicity. nih.gov |
These models are valuable for predicting the potential toxicity of this compound and its derivatives without the need for extensive animal testing. By calculating the log K_ow of a new derivative, its potential toxicity can be estimated, thus prioritizing which compounds to synthesize and test experimentally.
Theoretical Mechanistic Elucidations
Theoretical chemistry provides powerful tools to understand the detailed mechanisms of chemical reactions at the electronic level. For this compound, this involves studying the pathways of its reactions, such as nucleophilic substitutions or oxidations, and characterizing the high-energy transition states that govern the reaction rates.
Understanding Reaction Pathways and Transition States
This compound, as a secondary amine, is a nucleophile due to the lone pair of electrons on the nitrogen atom. benchchem.com This property dictates its reactivity in many chemical transformations. Theoretical methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction involving this compound. This allows for the identification of the most likely reaction pathway and the characterization of the transition state structure.
For example, in a nucleophilic substitution reaction where this compound attacks an electrophilic carbon atom, theoretical calculations can determine the energy barrier for the reaction. This energy barrier, known as the activation energy, is directly related to the reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be determined.
A relevant example is the reaction of an amine with an aldehyde or ketone to form an imine, which can be an intermediate in various synthetic routes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Theoretical studies can elucidate the structure of the tetrahedral intermediate and the transition state for the water elimination step.
While specific, in-depth theoretical studies on the reaction mechanisms of this compound are not abundant in the literature, the principles of its nucleophilic character are well-established. For instance, the reaction of 1-ethylpentylamine, a close isomer, is utilized in condensation reactions, highlighting the nucleophilic nature of the amine group. benchchem.com A question posed in a chemistry forum asks about the product of the reaction of this compound with NaNO2 and aqueous HCl, which points towards the formation of an N-nitrosoamine, a reaction that proceeds through a well-defined electrophilic attack on the nitrogen atom. chegg.com
Computational studies can provide the following insights into the reactions of this compound:
| Reaction Type | Reactant | Key Intermediate/Transition State | Theoretical Insight |
| Nucleophilic Substitution | Alkyl Halide | SN2 Transition State | Calculation of activation energy and determination of reaction kinetics. |
| N-Nitrosation | Nitrous Acid | N-Nitrosamine | Elucidation of the mechanism of electrophilic attack on the nitrogen atom. |
| Oxidation | Oxidizing Agent | Amine Radical Cation | Understanding the electron transfer process and subsequent reaction pathways. |
These theoretical investigations are crucial for optimizing reaction conditions, predicting potential side products, and gaining a fundamental understanding of the chemical behavior of this compound and its derivatives.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel N-Ethylpentylamine-Derived Scaffolds for Drug Discovery
The simple alkylamine structure of this compound makes it a valuable starting point, or scaffold, for the development of more complex molecules with therapeutic potential. In drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of compounds for biological screening.
Research has indicated that scaffolds based on simple amines are promising for developing enzyme inhibitors. For instance, this compound has been identified as a potential scaffold for creating inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. benchchem.com The amine structure is crucial for binding to the catalytic residues of the enzyme. benchchem.com Following this principle, fragment-based screening has successfully identified the closely related compound, N-ethylmethylamine, as a novel scaffold for sEH inhibitors. nih.gov This fragment demonstrated the ability to form key hydrogen bonds with the catalytic residues of sEH (Asp335, Tyr383, and Tyr466). nih.gov Although the initial fragment had weak inhibitory activity, using it as a scaffold to build upon led to the identification of potent inhibitors, with one derivative showing a more than 1500-fold increase in activity. nih.gov This highlights a key future direction: using the this compound core to design and synthesize new derivatives that can target a wide range of enzymes and receptors, moving from simple fragments to highly potent and specific drug candidates.
Development of Greener Synthetic Routes and Catalytic Systems
The traditional synthesis of amines often involves harsh conditions and multiple steps, leading to waste and high energy consumption. A significant area of emerging research is the development of more efficient and environmentally friendly ("greener") synthetic methods for this compound and its derivatives. This involves the use of novel catalytic systems and process optimization.
One advanced method involves a multi-step synthesis starting from 5-chloro-2-pentanone (B45304) and N-ethylethanolamine, utilizing a specially prepared heterogeneous catalyst. benchchem.com This catalyst, made from cobalt or nickel nitrate (B79036) dispersed on magnesium oxide (MgO) nanopowder, facilitates the initial nucleophilic substitution. benchchem.com The subsequent step employs hydrogenation with a Raney nickel catalyst to produce this compound in high yields of 94-95%. benchchem.com The use of recoverable heterogeneous catalysts and solvent recovery makes this process more cost-effective and sustainable. benchchem.com
Future research is also exploring one-pot synthesis methods, which combine multiple reaction steps into a single procedure, reducing solvent use, energy consumption, and purification steps. sciengine.com For example, novel one-pot processes for creating N-alkyl arylamines from nitroaromatics and alcohols are being developed using a single catalyst for multiple transformations, including hydrogenation and N-alkylation. sciengine.com Applying similar principles to aliphatic amines like this compound could lead to highly efficient and greener manufacturing processes. Further innovation is seen in the development of unique catalysts like metal-heteroatom-modified molecular sieves (e.g., Ti-MCM-41), which show high activity and selectivity in amine synthesis under milder conditions, facilitating easier industrial scale-up. patsnap.com
| Catalyst System | Precursors | Reaction Stage | Reported Yield |
| Cobalt nitrate / MgO | 5-chloro-2-pentanone, N-ethylethanolamine | Ketone Formation | 78% |
| Nickel nitrate / MgO | 5-chloro-2-pentanone, N-ethylethanolamine | Ketone Formation | 85% |
| Raney nickel | 5-(N-ethyl-N-2-ethylol amine)-2-pentanone | Hydrogenation to Amine | 94-95% |
Advanced Applications in Bio-conjugation and Derivatization Strategies
The reactivity of the secondary amine group in this compound makes it a candidate for bio-conjugation and chemical derivatization. Bio-conjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody, often for therapeutic or diagnostic purposes. Derivatization involves chemically modifying a compound to enhance its properties for analysis.
The amine group is a common target for conjugation. papyrusbio.com Strategies often involve reacting the amine on a molecule like this compound with a carboxyl group on a biomolecule or nanoparticle, forming a stable amide bond. researchgate.net This is a foundational technique for creating targeted drug delivery systems, where a cytotoxic drug could be linked to an antibody that specifically targets cancer cells. researchgate.net Future research could explore using this compound derivatives as linkers in such systems, leveraging its chemical properties for controlled drug release.
For analytical purposes, derivatization is often necessary, especially for small, volatile amines in complex samples. researchgate.netnih.gov The process typically involves reacting the amine with a reagent to create a derivative that is more easily detected by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.gov Advanced derivatization strategies could be developed specifically for this compound to enable ultra-sensitive detection in biological fluids or environmental samples, which is crucial for metabolic and toxicological studies.
Further Elucidation of Metabolic Pathways and Toxicological Mechanisms
Understanding how this compound is processed in the body (metabolism) and its potential for toxicity is crucial for any future biomedical application. Emerging research aims to provide a more detailed picture of these processes.
Metabolic stability studies have shown that this compound is metabolized at different rates across species, with rapid metabolism in rats and much slower rates in mice and humans. benchchem.com The primary metabolic transformations are Phase I reactions, specifically N-dealkylation (removal of the ethyl or pentyl group) and hydroxylation (addition of a hydroxyl group), followed by Phase II conjugation reactions. benchchem.com As many as twelve distinct metabolites have been identified, indicating a complex metabolic fate. benchchem.com A key area for future research is to characterize these metabolites fully and determine their biological activities and toxicological profiles.
Quantitative structure-activity relationship (QSAR) studies on related compounds offer insights into the mechanisms of toxicity. For secondary amines, a significant toxicological concern is the potential for in-vivo conversion to N-nitroso compounds, a class of potent toxicants. mdpi.com Studies show that the toxicity of such compounds is related to molecular properties like polarizability and the presence of certain structural fragments. mdpi.com For example, the presence of an alkyl chloride fragment on a related nitroso-amine was found to increase toxicity by forming carbocations that can damage DNA. mdpi.com Further research is needed to investigate the specific metabolic pathways that could lead to toxic byproducts from this compound and to understand the structural features that govern its toxicological mechanisms.
| Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, in vitro, µL/min/mg) | Intrinsic Clearance (Clint, in vivo, mL/min/kg) |
| Rat | 12.1 | 229 | 128 |
| Mouse | 187 | 14.8 | 58.3 |
| Human | 770 | 3.6 | 3.7 |
Q & A
Q. What strategies improve the clarity of this compound research in manuscripts?
- Methodological Answer : Structure the discussion around primary findings, avoiding overgeneralization. Use tables/figures to highlight processed data (e.g., dose-response curves) and relegate raw data to supplements. Cite conflicting studies and propose mechanistic hypotheses for unresolved questions .
Q. How should researchers handle missing or incomplete datasets in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
